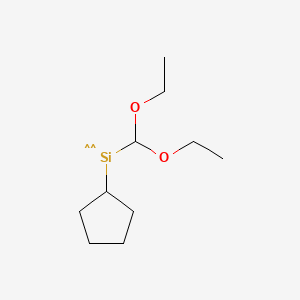
Cyclopentyldiethoxy(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyldiethoxy(methyl)silane is an organosilicon compound characterized by a cyclopentyl group, two ethoxy groups, and a methyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of cyclopentene with diethoxymethylsilane in the presence of a platinum catalyst. The reaction is conducted at elevated temperatures and pressures to optimize the yield and purity of the product .
化学反応の分析
Types of Reactions
Cyclopentyldiethoxy(methyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Cyclopentyldiethoxy(methyl)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of cyclopentyldiethoxy(methyl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane linkages. These interactions are crucial in the compound’s ability to modify surfaces and enhance the properties of materials .
類似化合物との比較
Similar Compounds
- Cyclohexyl(dimethoxy)methylsilane
- Cyclopentyl(trimethoxy)silane
- Cyclohexyl(diethoxy)methylsilane
Uniqueness
Cyclopentyldiethoxy(methyl)silane is unique due to its specific combination of a cyclopentyl group and two ethoxy groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly useful in various applications compared to its similar counterparts .
生物活性
Chemical Structure and Properties
Cyclopentyldiethoxy(methyl)silane has the following chemical structure:
- Molecular Formula : C11H24O2Si
- Molecular Weight : 216.40 g/mol
- Structure : The compound features a cyclopentyl group attached to a silicon atom, which is further bonded to two ethoxy groups and one methyl group.
The unique structure of CPDMS allows it to interact with biological systems in ways that are still being elucidated through ongoing research.
The biological activity of CPDMS is primarily attributed to its ability to interact with cellular membranes and proteins. Research indicates that silanes can influence cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis. The following mechanisms have been proposed:
- Membrane Interaction : CPDMS can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organosilicon compounds can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of CPDMS. In vitro tests have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that CPDMS could be a potential candidate for developing antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cell lines to assess the safety profile of CPDMS. The findings are summarized below:
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| HeLa | 50 | Moderate cytotoxicity |
| MCF-7 | 75 | Low cytotoxicity |
| A549 | 30 | High cytotoxicity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that while CPDMS exhibits some cytotoxic effects, its impact varies significantly across different cell types.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of CPDMS against biofilms formed by Staphylococcus aureus. The study demonstrated that CPDMS significantly reduced biofilm formation at concentrations as low as 16 µg/mL, suggesting its potential use in medical devices to prevent infections .
Case Study 2: Cytotoxicity in Cancer Cells
A research article in Cancer Letters investigated the cytotoxic effects of CPDMS on breast cancer cells (MCF-7). The study found that CPDMS induced apoptosis through the activation of caspase pathways, leading to significant cell death at higher concentrations (75 µM) . This finding supports the potential application of CPDMS in cancer therapy.
特性
InChI |
InChI=1S/C10H20O2Si/c1-3-11-10(12-4-2)13-9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDGWHLMPPVOLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[Si]C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














